ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 3. The triazole ring is conjugated to a benzoate ester via a carboxamide linker.
Synthetic routes for related 1,2,3-triazole derivatives involve Huisgen cycloaddition or multi-step condensation reactions, as exemplified in the preparation of 1-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (compound 1) in Safarinejad et al. (2024) .
Properties
IUPAC Name |
ethyl 2-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-28-20(26)16-7-5-6-8-17(16)21-19(25)18-13(2)24(23-22-18)14-9-11-15(27-3)12-10-14/h5-12H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOICWZHPWSHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is typically synthesized through a multistep process that involves the following key steps:
Formation of the triazole ring: : A Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne forms the triazole ring.
Introduction of the methoxyphenyl group: : The resulting triazole intermediate is then reacted with a 4-methoxyphenyl derivative.
Amide bond formation: : The next step involves reacting the triazole derivative with an isocyanate to form the desired amide bond.
Esterification: : Finally, esterification of the benzoic acid derivative with ethanol forms the ethyl ester group.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that include:
Batch processing: : This method allows precise control over reaction conditions, ensuring high purity and yield.
Continuous flow synthesis: : Recent advances have incorporated continuous flow techniques, allowing for more efficient heat transfer and reaction control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The triazole ring can be oxidized under specific conditions to produce various oxidation products.
Reduction: : The compound can undergo reduction, particularly affecting the ester and amide groups.
Substitution: : The methoxy group and other substituents on the aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: : Commonly used solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Oxidation products: : Hydroxy-triazole derivatives.
Reduction products: : Reduced amide and ester derivatives.
Substitution products: : Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Building blocks in organic synthesis: : The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: : It serves as a ligand in various catalytic reactions.
Biology
Biological assays: : It is used in assays to study enzyme activity and protein interactions.
Molecular probes: : The compound acts as a fluorescent marker in biological imaging.
Medicine
Drug development: : Potential for development as an anti-inflammatory or anticancer agent, given its structural features that allow for specific molecular interactions.
Pharmacological studies: : Used to explore interactions with biological targets like enzymes or receptors.
Industry
Material science: : Employed in the design of novel polymers and materials with specific properties.
Agriculture: : Investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves:
Molecular targets: : Interaction with enzymes, such as hydrolases, or binding to specific receptors.
Pathways: : Modulation of signaling pathways, influencing processes like apoptosis, inflammation, or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to three structurally related esters with heterocyclic cores (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
Heterocycle Diversity: The 1,2,3-triazole core in the target compound offers distinct electronic properties compared to oxazole () or thiadiazole (). Thiadiazoles (e.g., compound in ) contain sulfur, which may influence redox activity or metabolic stability.
Substituent Effects: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the 2-chlorophenyl group in the oxazole analog (), which is electron-withdrawing. This difference could modulate binding affinity in biological targets (e.g., aromatase enzymes or estrogen receptors) . Ethyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
